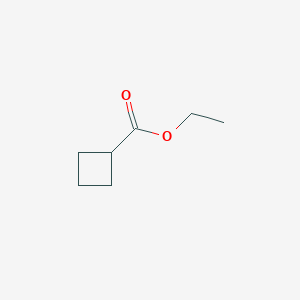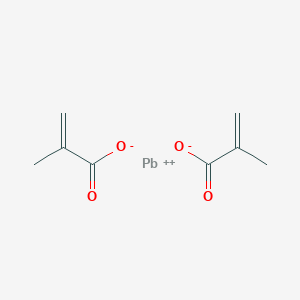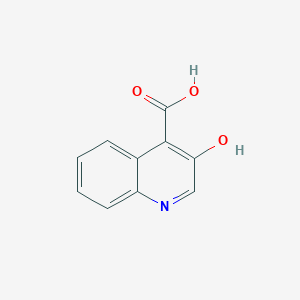
环丁烷甲酸乙酯
描述
Ethyl cyclobutanecarboxylate is a chemical compound that can be used in the synthesis of cyclobutylidenecyclopropane by a three-step sequence . It is used in C-13 NMR studies . It is closely related to cyclobutanecarbonyl chloride which is puckered with an equatorial substituent .
Synthesis Analysis
Ethyl cyclobutanecarboxylate can be used in the synthesis of cyclobutylidenecyclopropane by a three-step sequence . More details about the synthesis process can be found in the referenced material .
Molecular Structure Analysis
The molecular structure of Ethyl cyclobutanecarboxylate can be found in various databases such as the NIST Chemistry WebBook . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Ethyl cyclobutanecarboxylate can be used in the synthesis of cyclobutylidenecyclopropane . More details about the chemical reactions involving Ethyl cyclobutanecarboxylate can be found in the referenced material .
Physical And Chemical Properties Analysis
Ethyl cyclobutanecarboxylate has a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol . It is a clear liquid with a boiling point of 159°C . The specific gravity is 0.96 at 20/20 .
Relevant Papers
One relevant paper found discusses the synthesis and biological evaluation of Cyclobutane-Based β3 Integrin . More details can be found in the referenced material .
科学研究应用
Synthesis of Cyclobutylidenecyclopropane
Ethyl cyclobutanecarboxylate can be used in the synthesis of cyclobutylidenecyclopropane . This compound is of interest in the field of organic chemistry due to its unique structure and reactivity.
C-13 NMR Studies
Ethyl cyclobutanecarboxylate is used in C-13 NMR studies . NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful tool used by chemists to determine the structure of organic compounds. The C-13 isotope of carbon is particularly useful for these studies.
Comparative Studies
Ethyl cyclobutanecarboxylate is closely related to cyclobutanecarbonyl chloride . Comparative studies between these two compounds can provide valuable insights into their chemical behavior and properties.
HPLC Column Separation
Ethyl cyclobutanecarboxylate can be separated on a Newcrom R1 HPLC column . High Performance Liquid Chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
Material for Chemical Reactions
Due to its specific structure, Ethyl cyclobutanecarboxylate can be used as a starting material for various chemical reactions. Its reactivity and stability make it a valuable compound in synthetic chemistry .
Safety and Handling Research
Research into the safety and handling of Ethyl cyclobutanecarboxylate is also an important application. Understanding the hazards associated with this compound, such as its flammability, can contribute to safer laboratory practices .
作用机制
. However, the specific biological targets of ethyl cyclobutanecarboxylate are not well-documented in the literature.
Mode of Action
It is known that the compound can be used in the synthesis of cyclobutylidenecyclopropane
Result of Action
属性
IUPAC Name |
ethyl cyclobutanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-9-7(8)6-4-3-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVBADCAMQOTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164204 | |
| Record name | Ethyl cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14924-53-9 | |
| Record name | Ethyl cyclobutanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14924-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclobutanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014924539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14924-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CYCLOBUTANECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6X223365 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Ethyl cyclobutanecarboxylate interesting for drug discovery?
A: Ethyl cyclobutanecarboxylate plays a key role in synthesizing 1-substituted 2-azaspiro[3.3]heptanes []. These structures represent important motifs found in various drug candidates. The compound's ability to participate in highly diastereoselective reactions, yielding enantiomerically and diastereomerically pure products, makes it particularly valuable [].
Q2: How does the structure of Ethyl cyclobutanecarboxylate influence its reactivity?
A: ¹³C NMR analysis reveals a noteworthy upfield shifting γ-effect in Ethyl cyclobutanecarboxylate and its derivatives []. This effect, relatively independent of configuration, sheds light on how methyl substitutions within the cyclobutane ring can influence the compound's reactivity and interactions with other molecules. This information can be crucial for designing and optimizing reactions involving Ethyl cyclobutanecarboxylate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)


![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)








